Product packaging for 6,6-Dimethyloct-1-en-7-yne(Cat. No.:CAS No. 61422-80-8)

6,6-Dimethyloct-1-en-7-yne

Cat. No.: B14576933
CAS No.: 61422-80-8
M. Wt: 136.23 g/mol
InChI Key: RHVUVCDDGXSMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,6-Dimethyloct-1-en-7-yne is an unsaturated hydrocarbon of interest in synthetic organic chemistry, featuring both an alkene (C=C) and an alkyne (C≡C) functional group within its structure. This combination, along with a gem-dimethyl group, makes it a valuable building block for the construction of more complex molecular architectures. The compound is characterized by a molecular formula of C₁₀H₁₆ and a molecular weight of 136.24 g/mol . Inferred from comparisons with similar structures like its chlorinated analog, this compound is anticipated to be relatively non-polar and hydrophobic . Its primary research value lies in its potential reactivity; the electron-donating methyl groups may stabilize reactive intermediates, while the alkene and alkyne bonds are poised to undergo various transformations such as catalytic hydrogenation, halogenation, and metal-catalyzed cross-coupling reactions . These properties suggest applications as a key intermediate in materials science, for the development of polymers, and in the synthesis of specialty chemicals . As with all reagents of this nature, this compound is intended for research applications in controlled laboratory settings. It is strictly for in-vitro use and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B14576933 6,6-Dimethyloct-1-en-7-yne CAS No. 61422-80-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61422-80-8

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

6,6-dimethyloct-1-en-7-yne

InChI

InChI=1S/C10H16/c1-5-7-8-9-10(3,4)6-2/h2,5H,1,7-9H2,3-4H3

InChI Key

RHVUVCDDGXSMBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC=C)C#C

Origin of Product

United States

Synthetic Methodologies for 6,6 Dimethyloct 1 En 7 Yne and Analogous Enynes

Transition Metal-Catalyzed Coupling Reactions for Enyne Construction

Transition metal catalysis stands as a cornerstone for the synthesis of enynes, offering a versatile and powerful platform for forging the requisite sp-sp2 carbon-carbon bonds. nih.govrsc.org These methods often provide high levels of control over chemo-, regio-, and stereoselectivity, which is crucial in complex molecule synthesis. nih.govrsc.org

Palladium catalysis holds a preeminent position in the synthesis of enynes due to its exceptional versatility and functional group tolerance. nih.gov Palladium(II)-catalyzed enyne coupling reactions can be initiated by the acetoxypalladation of an alkyne, followed by alkene insertion and subsequent protonolysis of the carbon-palladium bond to yield the enyne product. nih.govorganic-chemistry.org This process can be applied to both inter- and intramolecular reactions, providing access to a wide range of acyclic and cyclic enynes. nih.govorganic-chemistry.org

Another prominent palladium-catalyzed method is the Sonogashira cross-coupling reaction, which typically involves the coupling of a vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This reaction has been adapted for the synthesis of various enyne structures, including liquid-crystalline enynes. oup.com

Table 1: Examples of Palladium-Catalyzed Enyne Synthesis

Catalyst System Reactants Product Type Yield (%) Reference
Pd(OAc)₂ / PPh₃ Vinyl bromide, Terminal alkyne Conjugated enyne 70-95 organic-chemistry.org
PdCl₂(PPh₃)₂ / CuI Vinyl iodide, Terminal alkyne 1,3-Enyne 80-98 organic-chemistry.org
[Pd(L₂)X₂] 1,6-Enyne Cycloisomerized diene High acs.org

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative for the synthesis of enynes. rsc.orgrsc.org These methods often proceed under mild conditions and exhibit broad functional group tolerance. acs.org For instance, copper(I) iodide can catalyze the coupling of terminal alkynes with vinyl iodides to afford a variety of 1,3-enynes in good to excellent yields without the need for palladium. organic-chemistry.orgnih.gov

Recent advancements have also demonstrated the use of copper catalysts in the one-pot synthesis of (E)-1,3-enynes from 2-chloro-N-(quinolin-8-yl)acetamides and terminal alkynes at room temperature. acs.org Furthermore, copper-catalyzed functionalization of enyne derivatives has been explored for creating densely functionalized and enantioenriched products through reactions like boro- and hydrofunctionalizations. rsc.orgrsc.org

Table 2: Copper-Catalyzed Synthesis of 1,3-Enynes

Catalyst System Reactants Key Features Yield (%) Reference
CuI Terminal alkyne, Vinyl iodide Palladium-free, Tolerates various functional groups Good to excellent nih.gov
CuI / 1,10-Phenanthroline 2-chloro-N-(quinolin-8-yl)acetamide, Terminal alkyne One-pot, Mild conditions, (E)-selective Satisfactory to excellent acs.org
CuI / N,N-dimethylglycine 1-Alkyne, Vinyl iodide Good functional group tolerance Good to excellent organic-chemistry.org

Nickel catalysis provides a valuable platform for the synthesis of enynes, often displaying unique reactivity compared to palladium and copper. acs.org Nickel-catalyzed cross-coupling reactions of allylic alcohols with alkynylzinc reagents have been developed for the synthesis of 1,4-enynes with high regio- and E/Z-selectivity. rsc.org

Moreover, nickel catalysts have been employed in the reductive coupling of 1,6-enynes with aldehydes, demonstrating high levels of diastereoselectivity. mit.edu A nickel-catalyzed reductive 1,4-alkylacylation of 1,3-enynes has also been established, allowing for the efficient synthesis of tetrasubstituted allenyl ketones. acs.org The combination of Ni(0) with an N-heterocyclic carbene (NHC) ligand can also catalyze the cycloisomerization of enynes to produce 1,3-dienes. nih.gov

Table 3: Nickel-Catalyzed Reactions for Enyne Synthesis and Functionalization

Catalyst System Reaction Type Substrates Product Yield (%) Reference
Ni(dppe)Cl₂ / CuI Cross-coupling Divinylic chalcogenides, 1-Alkynes (Z)- or (E)-Enynes up to 77 acs.org
Ni(0) / NHC Cycloisomerization 1,6-Enynes 1,3-Dienes 82-99 nih.gov
Ni(II) complex Reductive 1,4-Alkylacylation 1,3-Enynes, Alkyl bromides, Anhydrides Allenyl ketones High acs.org

Rhodium and ruthenium complexes are highly effective catalysts for various transformations involving enynes, particularly cycloisomerization reactions. nih.govbohrium.com Rhodium-based catalytic systems have shown excellent reactivity and enantioselectivity in the cycloisomerization of 1,6-enynes to form cyclopentane (B165970) rings. nih.govnih.gov These reactions can proceed through mechanisms involving rhodium vinylidene intermediates. organic-chemistry.org A notable application is the asymmetric enyne cycloisomerization using terminal alkynes as substrates. nih.gov

Ruthenium catalysts are also prominent, especially in enyne metathesis, a powerful bond reorganization reaction between an alkyne and an alkene to produce 1,3-dienes. organic-chemistry.orgnih.gov Ruthenium-catalyzed cycloisomerization of enynes containing cyclic olefins can lead to the formation of complex bicyclic systems with high diastereoselectivity. nih.gov Furthermore, ruthenium catalysts have been used in the synthesis of styrenes via ring-closing enyne metathesis (RCEM). acs.org

Table 4: Rhodium and Ruthenium-Catalyzed Enyne Transformations

Metal Catalyst Example Reaction Type Substrates Product Reference
Rhodium [Rh(cod)Cl]₂ / (S)-BINAP Asymmetric Cycloisomerization 1,6-Enynes Chiral cyclopentanes nih.gov
Rhodium Rh(I) complexes Cycloisomerization 1,6-Enynes α-Halomethylene γ-butyrolactones acs.org
Ruthenium Grubbs' Catalysts Enyne Metathesis Alkenes, Alkynes 1,3-Dienes organic-chemistry.orgnih.gov

Cooperative catalysis, where two or more catalytic species work in concert to promote a transformation, has emerged as a sophisticated strategy for enyne functionalization. acs.orgnih.gov A combination of a palladium(0) complex, a Lewis acid such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), and an amine base can catalyze the trans-hydroalkynylation of internal 1,3-enynes. nsf.gov This system enables the addition of a terminal alkyne across an internal alkyne within the enyne framework. nsf.gov

Another example involves photoredox/cobalt cooperative catalysis for the highly regio- and stereoselective cycloisomerization of 1,6-enynes to yield skipped 1,4-diene products. acs.orgnih.gov This dual catalytic approach allows for the formation of carbon-carbon bonds under mild reaction conditions. acs.org Similarly, a cooperative system of Pd(0)/B(C₆F₅)₃/NR₃ has been used for the hydroalkylation of 1,3-enynes with ketones to produce allenes. organic-chemistry.orgacs.org

Elimination-Based Synthesis of Enynes

Elimination reactions provide a classical yet effective pathway for the synthesis of alkynes and, by extension, enynes. ucsb.edu The most common approach involves a double dehydrohalogenation of a dihaloalkane. libretexts.org This method can be adapted to create the alkyne moiety of an enyne starting from a suitable dihalogenated alkene precursor. The reaction is typically carried out using a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), particularly to avoid rearrangement of the triple bond. libretexts.orgchemistrysteps.com

The synthesis of enynes can also be achieved from enolizable carbonyl compounds. researchgate.net The carbonyl group is first converted into an enol nonaflate intermediate, which then undergoes elimination to form the carbon-carbon triple bond. researchgate.net Additionally, specific phosphorane reagents can react with aldehydes to generate trichloromethylated (Z)-olefins, which serve as precursors for the stereospecific synthesis of (Z)-1,3-enynes. organic-chemistry.org

Dehydrohalogenation Routes

Dehydrohalogenation of dihalides is a fundamental and long-standing method for the synthesis of alkynes. This strategy involves the elimination of two equivalents of a hydrogen halide (HX) from a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon) using a strong base. libretexts.orglibretexts.orgchemistrysteps.com The reaction typically proceeds via a twofold E2 (elimination, bimolecular) mechanism. chemistrysteps.comyoutube.com

The process occurs in two steps: the first elimination forms a vinylic halide intermediate, and the second, which generally requires a stronger base and/or higher temperatures, generates the alkyne. chemistrysteps.comyoutube.com A very strong base, such as sodium amide (NaNH₂) in liquid ammonia, is commonly used to drive the reaction to completion, as it is capable of deprotonating the vinylic halide intermediate. libretexts.orgchemistrysteps.com If a terminal alkyne is formed, the strong base will deprotonate it, requiring a subsequent aqueous workup to restore the terminal proton. chemistrysteps.com

A plausible dehydrohalogenation route to synthesize 6,6-Dimethyloct-1-en-7-yne could start from 6,6-dimethyl-1-octene. Halogenation of the double bond would produce a vicinal dihalide, which could then undergo double dehydrohalogenation.

Proposed Synthesis via Dehydrohalogenation:

Halogenation: 6,6-dimethyl-1-octene is treated with bromine (Br₂) in an inert solvent like dichloromethane to form 1,2-dibromo-6,6-dimethyloctane.

Double Dehydrohalogenation: The resulting vicinal dihalide is reacted with an excess of a strong base, such as sodium amide in liquid ammonia, followed by a water workup, to yield this compound.

Starting MaterialBase/SolventProductNotesReference
Vicinal DihalideNaNH₂ / NH₃AlkyneStandard method for terminal and internal alkynes. Requires strong base. libretexts.org
Geminal DihalideNaNH₂ / NH₃AlkyneAlternative to vicinal dihalides, proceeding through the same mechanism. youtube.com
2,3-DibromopentaneNaNH₂ / NH₃Pent-2-yneReaction proceeds through a vinyl halide intermediate. libretexts.org

Fragmentation Reactions from Non-Alkyne Precursors

Fragmentation reactions offer a more complex yet powerful method for generating alkynes from non-alkyne precursors. These reactions involve the cleavage of a molecule into three or more fragments, leading to an increase in unsaturation. rsc.org One such strategy involves the base-mediated fragmentation of vinylogous hemiacetal triflates, which can be paired with an olefination reaction in a tandem process to create enynes. acs.orgnih.gov This coordinated approach can be more efficient than performing the reactions separately, especially for accessing complex enynes that are otherwise difficult to prepare. acs.org

This methodology allows for the construction of the enyne framework from cyclic precursors. The strategic pairing of fragmentation with another reaction, like olefination, can efficiently generate base-labile aldehyde intermediates that are immediately converted to the final enyne product. acs.org

Illustrative Fragmentation/Olefination Approach: A potential, though complex, route to this compound using this principle would involve designing a suitable cyclic precursor. For example, a substituted cyclohexanone derivative could be converted to a vinylogous hemiacetal triflate. Base-promoted fragmentation would then generate an alkynyl aldehyde, which could be intercepted in situ by a Wittig reagent (e.g., methylenetriphenylphosphorane) to form the terminal double bond of the target molecule.

Precursor TypeKey ReactionsProduct TypeKey FeaturesReference
Vinylogous hemiacetal triflatesBase-promoted fragmentation and Olefination1,6-EnynesTandem process for efficient synthesis. acs.org
5-membered heteroaromatic ringsCoarctate/pseudocoarctate mechanismsConjugated ene-ene-yne skeletonsInvolves generation of carbene or nitrene intermediates. rsc.org

Alkyne Functionalization and Derivatization Approaches

Alkylation Reactions for Carbon Chain Elongation

Alkylation of terminal alkynes is a cornerstone of synthetic organic chemistry for building more complex molecules by forming new carbon-carbon bonds. chemistrysteps.com The method relies on the notable acidity of the terminal alkyne proton (pKa ≈ 25), which can be removed by a sufficiently strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to form a nucleophilic acetylide anion. chemistrysteps.comucalgary.cayoutube.com

This acetylide ion can then act as a carbon nucleophile in an Sₙ2 reaction with a primary alkyl halide. ucalgary.cayoutube.com This reaction effectively extends the carbon chain. It is crucial to use unhindered (methyl or primary) alkyl halides to ensure the Sₙ2 pathway predominates over the competing E2 elimination, which becomes significant with secondary and tertiary halides. chemistrysteps.com

A straightforward synthesis of this compound can be envisioned by coupling two smaller fragments using this methodology.

Proposed Synthesis via Alkylation:

Deprotonation: Start with a suitable terminal alkyne, such as 3,3-dimethyl-1-butyne. Treat it with sodium amide in liquid ammonia to generate the corresponding sodium acetylide.

Alkylation: React the resulting acetylide anion with an appropriate alkylating agent, such as 4-bromo-1-butene, via an Sₙ2 reaction to form the target molecule, this compound.

Alkyne SubstrateBaseAlkylating AgentProductReference
Terminal AlkyneNaNH₂Primary Alkyl Halide (R-X)Internal Alkyne (Chain extended) ucalgary.ca
Hex-1-yneNaNH₂Ethyl bromideOct-3-yne youtube.com
AcetyleneNaNH₂Methyl IodidePropyne chemistrysteps.com

Synthesis from Carbonyl Compounds via Enol Nonaflates

A modern approach to synthesizing alkynes and enynes involves the conversion of carbonyl compounds into enol nonaflates (nonafluorobutanesulfonates), which then undergo further reactions. This method allows for the one-pot synthesis of alkynes directly from enolizable ketones or aldehydes. organic-chemistry.org The carbonyl compound is first converted to its enol nonaflate intermediate, which then undergoes elimination to form the carbon-carbon triple bond. organic-chemistry.org

This transformation can be achieved using nonafluorobutane-1-sulfonyl fluoride (B91410) (NfF) in combination with strong, non-nucleophilic phosphazene bases. organic-chemistry.org A key advantage of this method is its applicability to a one-pot Sonogashira cross-coupling reaction. In this sequence, one carbonyl compound is converted to a terminal alkyne, and a second carbonyl compound is converted to an alkenyl nonaflate. These two intermediates can then be coupled in the same pot using a palladium catalyst to form a conjugated enyne. organic-chemistry.org

Proposed Synthesis via Enol Nonaflates and Coupling: To synthesize this compound, a Sonogashira-type coupling could be employed:

Alkyne Formation: 3,3-Dimethyl-2-butanone could be converted into 3,3-dimethyl-1-butyne via its enol nonaflate.

Alkenyl Halide Formation: Acrolein (prop-2-enal) could be used to generate a vinyl halide, such as 3-bromoprop-1-ene (allyl bromide), through a separate standard procedure.

Coupling: The generated terminal alkyne and allyl bromide could then be coupled using Sonogashira conditions (a palladium catalyst, a copper(I) cocatalyst, and a base) to yield this compound.

Carbonyl PrecursorKey ReagentsIntermediateProduct TypeReference
Ketones, AldehydesNfF, Phosphazene BaseEnol nonaflateTerminal/Internal Alkynes organic-chemistry.org
Two Carbonyl CompoundsNfF, Phosphazene Base, Pd CatalystAlkyne & Alkenyl nonaflateConjugated Enynes organic-chemistry.org

One-Pot Dehydrogenative Hydrosilylation and Oxidative Dehydrogenation from Alkenes

The direct conversion of alkenes to alkynes represents a highly efficient synthetic transformation. One innovative one-pot method involves a sequence of dehydrogenative hydrosilylation followed by oxidative dehydrogenation. This process effectively removes two hydrogen atoms from an alkene to form an alkyne.

In this strategy, a terminal alkene is first treated with a hydrosilane in the presence of a ruthenium catalyst. This step forms a vinylsilane intermediate through dehydrogenative silylation. Following this, an oxidant is added to facilitate an oxidative desilylation/dehydrogenation, yielding the terminal alkyne. This formal alkene dehydrogenation can be achieved using commercially available reagents under mild conditions.

Hypothetical Application to an Analogous Precursor: A plausible, though indirect, route to this compound might involve creating a diene precursor, such as 6,6-dimethylocta-1,7-diene, and selectively converting one of the double bonds.

Selective Dehydrogenation: The terminal double bond at the 7-position of 6,6-dimethylocta-1,7-diene could be targeted. The diene would be subjected to Ru-catalyzed dehydrogenative hydrosilylation to form a vinylsilane at the 7-position.

Oxidative Conversion: Subsequent treatment with an oxidizing agent would convert the vinylsilane to the alkyne, yielding the final product.

ReactionSubstrate TypeCatalyst/ReagentsProduct TypeKey Feature
HydrosilylationAlkynes/Enynes[Cp*Ru(MeCN)₃]PF₆VinylsilanesRegioselective formation of vinylsilanes as versatile intermediates.
Enantioselective Cyclization/Hydrosilylation1,6-EnynesCationic Rhodium ComplexCyclic VinylsilanesForms functionalized cyclopentane derivatives.
Electrochemical HydrosilylationAlkynesPhMe₂Si–BpinVinylsilanesAvoids expensive transition metal catalysts.

Rearrangement/Dehydration of Propargyl Alcohols

The rearrangement of propargyl alcohols is a well-established method for synthesizing α,β-unsaturated carbonyl compounds, a reaction known as the Meyer-Schuster rearrangement. ucl.ac.ukwikipedia.org Under acidic conditions, secondary and tertiary propargyl alcohols rearrange to form enones or enals. wikipedia.org In the case of tertiary alcohols, a competing pathway called the Rupe rearrangement can occur, which also yields α,β-unsaturated ketones via an enyne intermediate. wikipedia.org

Furthermore, under certain conditions, the simple dehydration of propargyl alcohols can lead directly to enynes. thieme-connect.comrsc.org For instance, treatment of tertiary propargylic alcohols with acids like 4-toluenesulfonic acid can result in the elimination of water to generate an enyne. thieme-connect.com This direct dehydration provides a straightforward route to the enyne functional group from readily accessible propargyl alcohol precursors.

Proposed Synthesis via Dehydration: A direct route to this compound could begin with a suitable propargyl alcohol.

Grignard Reaction: The synthesis of the precursor, 3,3-dimethyl-1-octen-7-yn-3-ol, could be achieved by reacting 5-hexen-2-one with ethynylmagnesium bromide.

Dehydration: The resulting tertiary propargylic alcohol could then be subjected to acid-catalyzed dehydration. Treatment with an acid catalyst would promote the elimination of water, potentially forming a mixture of conjugated and non-conjugated enynes, from which this compound could be isolated.

ReactionSubstrateConditionsProductReference
Meyer-Schuster RearrangementSecondary/Tertiary Propargyl AlcoholsAcid-catalyzedα,β-Unsaturated Ketones/Aldehydes wikipedia.org
Rupe RearrangementTertiary Propargyl AlcoholsAcid-catalyzedα,β-Unsaturated Methyl Ketones wikipedia.org
DehydrationTertiary Propargyl AlcoholsAcid (e.g., p-TsOH)Enynes thieme-connect.com

Enyne Metathesis Strategies in Complex Molecule Synthesis

Enyne metathesis is a catalytic reaction that involves the reorganization of bonds between an alkene and an alkyne to produce a 1,3-diene. organic-chemistry.org The reaction can be performed in both an intramolecular and intermolecular fashion. The intramolecular variant is known as Ring-Closing Enyne Metathesis (RCEYM), while the intermolecular process is termed Cross-Enyne Metathesis (CEYM). organic-chemistry.org The driving force for these reactions is typically the formation of a thermodynamically stable conjugated diene system. chim.it

Ring-Closing Enyne Metathesis (RCEYM) is an intramolecular reaction that transforms an enyne into a cyclic compound containing a 1,3-diene moiety. chim.itwikipedia.orguwindsor.ca This methodology has proven to be a powerful tool for the synthesis of a wide variety of carbo- and heterocyclic structures. chim.itnih.gov The reaction mechanism, catalyzed by metal carbenes, is understood to proceed through a series of cycloaddition and cycloreversion steps. chim.itwikipedia.org

The success of RCEYM can be influenced by several factors, including the nature of the tether connecting the alkene and alkyne, the substitution pattern of the unsaturated moieties, and the choice of catalyst. For substrates analogous to this compound, a key challenge is the steric hindrance imposed by the gem-dimethyl group adjacent to the alkyne. While direct examples of RCEYM to form a cyclized version of this compound are not prevalent in the literature, studies on similarly hindered systems provide valuable insights. For instance, the presence of bulky substituents can affect the reaction's feasibility and stereochemical outcome. chim.it

Substrate Analog TypeCatalystProduct TypeKey Findings
Enyne with internal alkyneGrubbs IIDihydropyrroleHigher conversion observed for internal vs. terminal alkynes. chim.it
Di-substituted alkene enyneGrubbs ICyclohexene derivativeEndo-pathway may be favored in hindered systems. chim.it
Silaketal-tethered dienyneGrubbs IIBicyclic siloxaneEfficient tandem RCEYM for complex architectures.

Cross-Enyne Metathesis (CEYM) is the intermolecular counterpart to RCEYM, reacting a separate alkene and alkyne to generate a linear 1,3-diene. organic-chemistry.org A significant application of CEYM is the reaction of a terminal alkyne with ethylene (B1197577) to produce a 1,3-diene, a transformation that has been instrumental in the synthesis of various natural products. nih.gov

The synthesis of a molecule like this compound itself is not a direct outcome of CEYM, as it is an enyne. However, CEYM can be employed to synthesize analogous conjugated dienes from sterically hindered alkynes. For example, an alkyne bearing a neopentyl or tert-butyl group could undergo CEYM with a terminal olefin. The steric bulk near the alkyne can present a challenge, often requiring more reactive second-generation ruthenium catalysts and optimized reaction conditions to achieve good yields. nih.gov Research has shown that even sterically hindered terminal alkynes can participate effectively in CEYM. nih.gov

Alkyne Partner (Analogous Feature)Alkene PartnerCatalystProductYield (%)
Propargyl esterEthyleneGrubbs IIConjugated diene esterGood
Homopropargyl amideEthyleneGrubbs IIConjugated diene amideLow
PhenylacetyleneNorborneneGrubbs IDi-substituted diene75%
Terminal alkyne with bulky silyl (B83357) groupEthyleneGrubbs IISilylated 1,3-dieneHigh

Tandem and cascade reactions involving enyne metathesis offer a powerful strategy for rapidly increasing molecular complexity from simple starting materials. nih.gov These processes combine an initial enyne metathesis event with one or more subsequent reactions in a single pot. An example is a tandem RCEYM followed by a Diels-Alder reaction, where the 1,3-diene formed in the RCEYM step immediately participates as a diene in a cycloaddition. chim.it

Another common tandem process is a ring-closing enyne metathesis followed by a cross-metathesis (RCEYM-CM). nih.gov This allows for the formation of a cyclic diene and its subsequent functionalization in one operation. nih.gov The applicability of these tandem processes to substrates with significant steric hindrance, such as analogs of this compound, would depend on the compatibility of the sterically demanding group with the multiple catalytic cycles. The choice of catalyst is critical in ensuring that the initial metathesis product is efficiently channeled into the subsequent reaction pathway.

Tandem/Cascade ProcessSubstrate TypeCatalystFinal ProductKey Feature
RCEYM-Diels-AlderEne-ynamideGrubbs IICyclic dienamideRapid construction of polycyclic systems. chim.it
RCEYM-CMDienyneGrubbs IIFunctionalized cyclic dieneOne-pot cyclization and functionalization. nih.gov
EYCM-HydroaminationHomopropargyl amine and alkeneGrubbs II or IIISubstituted tetrahydropyridineCombination of metathesis and cyclization.
EYCM-ROM-RCEYMCycloalkene-alkyneGrubbs IIFused bicyclic systemComplex cascade for intricate architectures.

The development of well-defined ruthenium carbene complexes, often referred to as Grubbs catalysts, has been a major breakthrough for olefin and enyne metathesis. organic-chemistry.orguib.nomdpi.com These catalysts exhibit remarkable functional group tolerance and activity, making them the catalysts of choice for a broad range of metathesis reactions. uib.no

The first-generation Grubbs catalyst (Grubbs I) and the more active second-generation catalysts (Grubbs II and Hoveyda-Grubbs catalysts) are most commonly employed. chim.it For challenging substrates, such as those with steric hindrance, the second-generation catalysts are generally more effective due to their higher reactivity. nih.gov These catalysts feature an N-heterocyclic carbene (NHC) ligand, which enhances their stability and catalytic activity. uib.norsc.org

Catalyst GenerationKey LigandsCommon NameGeneral Applicability
First GenerationTricyclohexylphosphineGrubbs IGeneral purpose, less active for hindered substrates. chim.it
Second GenerationN-Heterocyclic Carbene, TricyclohexylphosphineGrubbs IIHigher activity, suitable for more challenging substrates. chim.it
Second GenerationN-Heterocyclic Carbene, IsopropoxystyreneHoveyda-Grubbs IIHigh activity and stability, often used for tandem processes.
Third GenerationPyridine-ligatedGrubbs IIIFaster initiation rates.

Reactivity and Mechanistic Investigations of 6,6 Dimethyloct 1 En 7 Yne Analogs

Intramolecular Cyclization Reactions

The unique structural arrangement of 1,n-enynes, such as 6,6-dimethyloct-1-en-7-yne analogs, featuring both an alkene and an alkyne moiety within the same molecule, allows for a variety of intramolecular cyclization reactions. These reactions are efficient in generating cyclic compounds, often with high levels of stereocontrol.

Pauson-Khand Reaction of Enynes

The Pauson-Khand reaction (PKR) is a powerful method for the synthesis of cyclopentenones through a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. The intramolecular version of this reaction is particularly effective for creating fused bicyclic systems with high regio- and stereoselectivity.

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl dicobalt complex with the alkyne portion of the enyne. alfa-chemistry.com This is followed by the dissociation of a carbon monoxide (CO) ligand to create a vacant coordination site for the alkene. researchgate.net The coordination of the tethered alkene to one of the cobalt centers is often considered the rate-determining step. jk-sci.com

Following alkene coordination, an irreversible oxidative cyclization occurs, involving alkene insertion into a cobalt-carbon bond to form a cobaltacyclopentene intermediate. researchgate.netwikipedia.org Subsequent migratory insertion of a CO ligand into a cobalt-carbon bond of the metallacycle forms a six-membered cobaltacyclohexanone intermediate. The final steps involve reductive elimination to forge the cyclopentenone ring and release a cobalt species, which can be regenerated for catalytic cycles under specific conditions. wikipedia.orgnih.gov The use of additives, such as N-methylmorpholine N-oxide (NMO), can accelerate the reaction by facilitating CO dissociation. researchgate.netjk-sci.com

The intramolecular Pauson-Khand reaction is renowned for its high degree of selectivity.

Regioselectivity: In the cyclization of 1,6-enynes, the reaction typically forms a 5,5-fused bicyclic system. For terminal alkynes, the reaction is highly regioselective, with the substituent on the alkyne ending up at the position alpha to the carbonyl group in the newly formed cyclopentenone ring. organic-chemistry.org When unsymmetrical internal alkynes are used, the regioselectivity is influenced by both steric and electronic factors, with the larger or more electron-donating group generally preferring the α-position. acs.org

Stereoselectivity: The stereochemical outcome of the intramolecular PKR is often predictable. The reaction generally proceeds with high syn-selectivity with respect to the bridgehead hydrogen and substituents on the cyclopentane (B165970) ring. wikipedia.org The stereochemistry of the newly formed chiral centers is controlled by the geometry of the cobaltacyclopentene intermediate, which is influenced by steric interactions within the tether connecting the alkene and alkyne. alfa-chemistry.com For enynes with existing stereocenters, the reaction can exhibit excellent diastereoselectivity, often leading to the formation of a single diastereomer.

Table 1: Factors Influencing Pauson-Khand Reaction Outcomes

FactorInfluence on Mechanism & RateInfluence on Selectivity
Catalyst Different metals (Co, Rh, Ir) can alter reaction rates and conditions. jk-sci.comChiral ligands on the metal can induce enantioselectivity. wikipedia.org
Additives (e.g., NMO) Accelerate the rate-determining CO dissociation step. researchgate.netjk-sci.comCan improve diastereoselectivity in some cases. wikipedia.org
Substrate Structure Strained alkenes react faster. organic-chemistry.orgTether length and substitution dictate diastereoselectivity. researchgate.net
Alkyne Substitution Terminal alkynes generally give higher yields than internal ones. organic-chemistry.orgControls regioselectivity (α vs. β substitution on the cyclopentenone). acs.org

Thermal Cyclizations (e.g., Bergman and Schmittel Cyclizations)

Thermal activation provides another avenue for the cyclization of enyne systems, leading to the formation of aromatic or highly reactive diradical species.

The Bergman cyclization is a thermal or photochemical reaction of an enediyne that generates a highly reactive p-benzyne diradical. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This intermediate can then abstract hydrogen atoms from a suitable donor to form an aromatic ring. alfa-chemistry.comwikipedia.org The reaction typically requires high temperatures (around 200°C) for acyclic enediynes, but incorporating the enediyne moiety into a strained ring system can significantly lower the activation temperature to as low as 37°C. wikipedia.orgorganic-chemistry.org The distance between the two alkyne termini is a critical factor influencing the reaction's activation energy. jk-sci.com

The Schmittel cyclization is a related thermal process involving enyne-allenes. This reaction proceeds via a C2-C6 ring closure to form fulvene (B1219640) derivatives. acs.org It competes with the Myers-Saito cyclization (a C2-C7 closure). The pathway followed can depend on the substitution pattern of the enyne-allene and the reaction conditions. acs.orgcomporgchem.com Computational studies have shown that while the Myers-Saito cyclization is often energetically more favorable, the Schmittel pathway becomes competitive in certain systems, particularly in constrained cyclic structures. acs.org

Table 2: Comparison of Thermal Enyne Cyclizations

ReactionSubstrateKey IntermediateProduct TypeTypical Conditions
Bergman Cyclization Enediynep-Benzyne diradicalAromatic ringThermal (>200°C) or Photochemical alfa-chemistry.comwikipedia.org
Schmittel Cyclization Enyne-alleneDiradicalFulvene derivativeThermal acs.orgchempedia.info

Radical Cascade Cyclizations of 1,n-Enynes

Radical-mediated cascade cyclizations of 1,n-enynes have emerged as a powerful strategy for constructing complex carbo- and heterocyclic systems. rsc.orgscispace.com These reactions are initiated by the generation of a radical species that adds to one of the unsaturated moieties of the enyne. This initial addition triggers a sequence of intramolecular cyclization events.

The process typically begins with the addition of a radical to the alkyne or alkene. For instance, an acyl radical, generated from an aldehyde, can add to the alkyne, leading to a vinyl radical. researchgate.net This vinyl radical can then undergo a 5-exo-trig cyclization onto the tethered alkene, forming a five-membered ring and generating a new alkyl radical. This radical can then be trapped by a radical scavenger or participate in further transformations, leading to the final product. researchgate.netiu.edu The regioselectivity of the initial radical attack and the subsequent cyclization steps are key to controlling the structure of the final product. These cascade reactions are valued for their ability to rapidly build molecular complexity from simple, linear precursors under mild conditions. iu.edu

Cycloisomerization Catalyzed by Transition Metals (e.g., Rhodium, Platinum)

Transition metals, particularly those from the platinum group, are highly effective catalysts for the cycloisomerization of enynes. These reactions are atom-economical, rearranging the linear enyne into a cyclic isomer without the incorporation of other reagents.

Rhodium-catalyzed cycloisomerization of 1,6-enynes is a well-established method for forming five-membered rings. nih.gov The mechanism is believed to involve the formation of a rhodium vinylidene intermediate from a terminal alkyne. This is followed by a [2+2] cycloaddition with the alkene moiety to form a rhodacyclobutane intermediate, which then undergoes ring-opening to yield the cyclic diene product. organic-chemistry.org The use of chiral phosphine (B1218219) ligands, such as BINAP, can render the reaction enantioselective, providing access to chiral cyclopentane derivatives. nih.govresearchgate.net

Platinum-catalyzed cycloisomerization offers diverse reaction pathways depending on the catalyst and reaction conditions. Platinum(II) catalysts like PtCl₂ can promote the cyclization of 1,6-enynes to yield various bicyclic products. acs.org One common pathway involves the formation of a bicyclo[3.1.0]hexane skeleton. The mechanism is proposed to proceed through a platinum-containing bicyclic intermediate. The reaction pathway can be influenced by the presence of nucleophiles; for example, in the presence of alcohols, alkoxy-functionalized carbocycles can be formed. acs.orgacs.org

Intermolecular Addition Reactions to Enyne Unsaturated Bonds

Intermolecular reactions of 1,6-enynes are powerful methods for constructing complex molecular architectures from simpler precursors. These transformations often involve the selective reaction at either the alkene or alkyne moiety, governed by the choice of catalyst and reaction conditions.

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-X molecule across an unsaturated bond. In the context of enynes, this can lead to a diverse array of products through the addition of various fragments to the carbon-carbon double or triple bonds.

While specific studies on the intermolecular hydroalkylation of this compound were not found, research on analogous 1,6-enyne systems demonstrates the feasibility of such reactions. Transition metal catalysis, particularly with cobalt, has been shown to effect the hydroalkenylation of 1,6-enynes. Cationic cobalt(I) species can catalyze the reaction by first forming a cobaltacyclopentene intermediate via oxidative cyclization of the enyne. nih.gov This intermediate then reacts with an alkene coupling partner. Depending on the nature of the alkene, different isomeric products can be formed. For instance, simple alkenes typically undergo insertion to yield 1,3-dienes. nih.gov In contrast, the reaction with acrylates can proceed with Z-selectivity, a result of an uncommon cis-β-C-H activation pathway directed by the coordination of the acrylate's carbonyl group to the cobaltacycle intermediate. nih.gov

Table 1: Cobalt-Catalyzed Regiodivergent Hydroalkenylation of 1,6-Enynes

Enyne SubstrateAlkene PartnerCatalyst SystemProduct TypeKey Mechanistic FeatureReference
Generic 1,6-EnyneSimple AlkeneCationic (DPPP)Co(I)1,3-DieneInsertion into Cobaltacyclopentene nih.gov
Generic 1,6-EnyneAcrylateCationic (DPPP)Co(I)Z-Selective Coupled Productcis-β-C-H Activation nih.gov

The hydroalkynylation of enynes with terminal alkynes is an atom-economical method for creating conjugated enyne structures, which are significant motifs in natural products and materials science. nih.govscispace.com Rhodium catalysis has proven particularly effective for this transformation, enabling highly regio- and enantioselective reactions. nih.govscispace.comrsc.org

In a notable example, the rhodium-catalyzed reaction between a 1,6-enyne and a terminal alkyne proceeds through a highly controlled cascade mechanism. nih.govscispace.com The proposed mechanism begins with the formation of a rhodium acetylide species from the terminal alkyne. This species then undergoes a syn-addition to the alkyne moiety of the 1,6-enyne, resulting in a vinyl rhodium intermediate. nih.gov This intermediate subsequently undergoes a 5-exo-trig cyclization, involving a Michael addition, to furnish the final bicyclic product. nih.gov This process is remarkable for its precision, producing a single product from potentially tens of isomers by controlling chemo-, regio-, diastereo-, and enantioselectivity with a single catalyst. nih.govrsc.org

The reaction conditions are typically mild, and the scope of terminal alkynes is broad, accommodating various aromatic alkynes with both electron-donating and electron-withdrawing groups, as well as those containing heterocyclic and organometallic fragments like ferrocene. nih.govscispace.com

Table 2: Rhodium-Catalyzed Asymmetric Hydroalkynylation of a 1,6-Enyne

Electrophilic Addition to Alkene and Alkyne Moieties

The electron-rich π-systems of the alkene and alkyne in enynes are susceptible to electrophilic attack. rsc.org These reactions typically proceed through carbocationic intermediates, and their regioselectivity is often governed by Markovnikov's rule, which dictates that the electrophile adds to the carbon atom with the greater number of hydrogen atoms, leading to the more stable carbocation.

The hydrohalogenation of enynes can be complex due to the presence of two reactive sites. Generally, the reaction of an alkyne with one equivalent of a hydrogen halide (HX) produces a vinyl halide. If two equivalents of HX are used, a geminal dihalide is formed, where both halogens are attached to the same carbon.

A palladium-catalyzed hydrohalogenation of 1,6-enynes has been developed using ammonium (B1175870) halides as safe and practical surrogates for hydrogen halides. acs.orgnih.gov This method avoids the corrosive and toxic nature of traditional HX sources. The reaction mechanism is proposed to involve a vinyl-palladium intermediate that undergoes an E-to-Z isomerization before a carbon-halogen bond-forming reductive elimination. acs.orgnih.gov

Halogenation, the addition of X₂ (e.g., Br₂, Cl₂), across a triple bond can also occur once or twice depending on the stoichiometry. youtube.com The addition of one equivalent of a halogen to an alkyne yields a dihaloalkene. While the corresponding reaction with alkenes often proceeds via a cyclic halonium ion leading to anti-addition, the mechanism for alkynes is less certain, as both syn- and anti-addition products can be formed, with the anti-adduct usually being the major product. youtube.com

Table 3: Products of Halogenation and Hydrohalogenation of Unsaturated Bonds

ReactionReactant MoietyReagent (Equivalents)IntermediateProductStereo/RegiochemistryReference
HydrohalogenationAlkyne1 eq. HXVinyl CationVinyl HalideMarkovnikov acs.org
HydrohalogenationAlkyne2 eq. HXCarbocation stabilized by HalogenGeminal DihalideMarkovnikov youtube.com
HalogenationAlkyne1 eq. X₂(debated)DihaloalkeneMixture of E/Z (Anti is major) youtube.com
HalogenationAlkyne2 eq. X₂-Tetrahaloalkane- youtube.com

The hydration of the alkyne moiety in an enyne leads to the formation of a carbonyl compound. This transformation is typically catalyzed by strong acids, often with the addition of a mercury(II) salt. The reaction proceeds via the Markovnikov addition of water across the triple bond to form an enol intermediate. This enol is generally unstable and rapidly tautomerizes to the more stable keto form, yielding a ketone. sci-hub.se

For terminal alkynes, such as the one present in this compound analogs, this hydration regioselectively produces a methyl ketone. Gold catalysts have also emerged as powerful tools for the hydration of alkynes, including those within enyne systems. acs.org Gold(I) complexes activate the alkyne toward nucleophilic attack by water, facilitating the formation of the enol intermediate under mild conditions. acs.org In some cases, intramolecular participation of a nearby carbonyl group can direct the regioselectivity of the hydration of internal alkynes in enyne substrates.

Furthermore, iron carbonyls can promote the cyclocarbonylation of 1,6-enynes, leading to the formation of cyclic ketones. acs.org Similarly, cobalt carbonyl complexes can mediate the cyclization of enynes to form bicyclopentanones through a process involving cyclocarbonylation and subsequent reduction. nih.gov

Table 4: Catalytic Systems for Hydration and Carbonyl Formation from Enynes

Semi-Hydrogenation of Alkynes for Alkene Generation

The selective reduction of an alkyne to an alkene, known as semi-hydrogenation, is a pivotal transformation in organic synthesis. nih.gov In the context of a molecule like this compound, the primary challenge lies in achieving hydrogenation of the alkyne moiety without affecting the pre-existing alkene. This transformation is typically accomplished using heterogeneous or homogeneous catalysis, with the choice of catalyst and reaction conditions dictating the stereochemical outcome (i.e., formation of a cis- or trans-alkene). wikipedia.orglibretexts.org

A classic method for the cis-selective semi-hydrogenation of alkynes is the use of Lindlar's catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline. libretexts.org The poison deactivates the catalyst just enough to prevent the over-reduction of the newly formed alkene to an alkane. libretexts.org For a terminal alkyne, this would yield a terminal alkene. In the case of this compound, this would result in the formation of 6,6-dimethylocta-1,7-diene.

Conversely, trans-selective semi-hydrogenation can be achieved through dissolving metal reductions, such as the use of sodium in liquid ammonia (B1221849). libretexts.org However, these conditions can sometimes lead to the reduction of other functional groups. More modern approaches often utilize transition metal complexes, for example, iridium-based catalysts, which can provide high stereoselectivity for the trans-alkene product through a transfer hydrogenation mechanism using a hydrogen donor like ethanol. acs.org

Recent advancements in catalysis have also explored the use of first-row transition metals, photocatalysis, and electrocatalysis for alkyne semi-hydrogenation. nih.govnih.govnih.gov These methods offer alternative, often milder, reaction conditions and can exhibit high selectivity. The choice of catalytic system is crucial for achieving the desired outcome, as summarized in the table below for analogous enyne systems.

Catalyst SystemHydrogen SourceTypical StereoselectivityKey Features
Pd/CaCO₃, Pb(OAc)₂, Quinoline (Lindlar's Catalyst)H₂ gascis (Z)Prevents over-reduction to the alkane. libretexts.org
Na in NH₃ (l)Electron transfer from Natrans (E)Dissolving metal reduction. libretexts.org
Iridium complexes (e.g., (AdPCHN)IrHCl)Ethanoltrans (E)High atom economy and functional group tolerance. acs.org
Copper-based catalystsH₂ gas or other H-donorsVaries with ligand and conditionsOffers a more sustainable and cost-effective alternative to precious metals. organic-chemistry.org

Unique Reactivity Profiles due to Dual Functionality

The coexistence of an alkene and an alkyne in this compound gives rise to a rich and complex reactivity profile. The relative reactivity of these two functional groups can be modulated by the choice of reagents and reaction conditions, enabling selective transformations at either site.

In many chemical transformations, the alkyne moiety of an enyne is more reactive than the alkene. This is particularly true in reactions involving metal catalysts, where the alkyne can coordinate more strongly to the metal center. For instance, in hydroboration reactions, the boron reagent will typically add preferentially across the triple bond. researchgate.net Similarly, in certain transition metal-catalyzed cross-coupling reactions, the terminal alkyne can be selectively functionalized in the presence of the alkene.

The inherent difference in the electronic properties of the alkene and alkyne also plays a role. The higher s-character of the sp-hybridized carbons of the alkyne makes them more acidic than the sp²-hybridized carbons of the alkene. This allows for the selective deprotonation of the terminal alkyne and subsequent reaction with electrophiles.

Below is a table summarizing the expected selectivity in various reactions with a generic enyne substrate, which can be extrapolated to this compound.

Reaction TypeReagent/CatalystExpected SelectivityRationale
Catalytic HydrogenationLindlar's Catalyst/H₂Alkyne reductionAlkynes are generally more reactive towards catalytic hydrogenation than alkenes. ethz.ch
Hydroboration9-BBN, then H₂O₂/NaOHPreferential reaction at the alkyneThe boron reagent adds selectively to the less sterically hindered and more reactive triple bond. researchgate.net
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, Aryl halideReaction at the terminal alkyneThis reaction is specific for terminal alkynes.
Radical AdditionThiol, radical initiatorPotential for reaction at either or both sites, conditions dependentThe selectivity can be influenced by the stability of the intermediate radicals. rsc.org

Achieving site-selectivity in the transformation of enynes is a significant goal in organic synthesis. This can be accomplished by exploiting the subtle differences in the reactivity of the alkene and alkyne moieties, often through the careful selection of catalysts and directing groups. For example, certain ruthenium catalysts have been shown to mediate the hydroarylation of enynes with a high degree of site-selectivity, favoring addition across the alkyne. nih.gov

Temperature can also be a critical factor in controlling regioselectivity. In some Brønsted acid-catalyzed reactions, lower temperatures may favor one reaction pathway, while higher temperatures favor another, leading to different regioisomers. mdpi.com

Furthermore, intramolecular reactions of enynes can lead to the formation of cyclic products. The regiochemical outcome of these cyclization reactions is often dependent on the nature of the catalyst and the substitution pattern of the enyne. These transformations highlight the utility of the dual functionality within enynes to construct complex molecular architectures. The steric bulk of the gem-dimethyl group in this compound would likely play a significant role in directing the regioselectivity of such transformations.

Computational and Theoretical Studies on Enyne Systems and Reaction Pathways

Quantum Chemical Analysis of Enyne Reactivity

Quantum chemical methods are instrumental in elucidating the intricate electronic rearrangements that characterize enyne transformations. These calculations provide a detailed understanding of reaction pathways and the energetic landscape of these processes.

The thermal cyclization of enyne systems often proceeds through high-energy intermediates, such as biradicals. The formation and subsequent reactions of these species have been a subject of extensive computational study. Two notable examples are the Myers-Saito and Schmittel cyclizations of enyne-allenes. umn.edu

In these reactions, the enyne-allene system undergoes cyclization to form a biradical intermediate, which can then abstract hydrogen atoms from a suitable donor to yield the final product. Computational studies have shown that the pathway can be influenced by factors such as substituents. For instance, oxyanion substitution in enyne-allenes can alter the reaction pathway, favoring polar, closed-shell singlet products over biradicals. umn.edu This is attributed to the stabilization of the polar transition state by the oxyanion.

The nature of the cyclization can also be complex, with some reactions exhibiting characteristics of both concerted and stepwise mechanisms. comporgchem.comacs.org Molecular dynamics simulations have revealed that even when a concerted transition state is located on the potential energy surface, trajectories may sample a biradical intermediate. acs.org This suggests that a single minimum-energy path may not fully describe the reaction, and dynamic effects can play a crucial role. acs.org

Enyne System Cyclization Pathway Calculated Activation Energy (kcal/mol) Key Findings
Generic Enyne-AlleneMyers-Saito Cyclization~25-30Proceeds through a biradical intermediate.
Oxy-substituted Enyne-AlleneSchmittel CyclizationLowered relative to unsubstitutedOxyanion substitution can favor polar pathways over biradical formation. umn.edu
Substituted Enyne-AlleneC2-C6 CyclizationVaries with substituentSubstituents can shift the mechanism from concerted to stepwise. comporgchem.com

Thermochemical and kinetic studies, often performed using computational methods, provide quantitative data on the feasibility and rates of enyne reactions. These studies involve the calculation of activation energies, reaction enthalpies, and Gibbs free energies for various reaction pathways.

For instance, in the context of enyne metathesis, kinetic studies have been used to elucidate the reaction mechanism. researchgate.net By examining the effect of alkyne substitution on the reaction rate, it has been proposed that the turnover of vinyl carbene intermediates can be rate-determining. researchgate.net Computational studies can complement these experimental findings by providing detailed energetic profiles of the catalytic cycle.

The thermochemistry of radical cascade cyclizations of 1,6-enynes has also been investigated. researchgate.netrsc.org These reactions, often initiated by a radical addition to the alkyne, can lead to the formation of complex polycyclic structures. Computational modeling can help to understand the energetics of the individual steps in the cascade, including the initial radical addition, subsequent cyclizations, and termination steps.

Transformation Type Key Thermochemical/Kinetic Parameter Typical Calculated Values Significance
Enyne MetathesisActivation Energy of Rate-Determining Step~20-35 kcal/molHelps in understanding catalyst turnover and reaction efficiency. researchgate.net
Radical CyclizationReaction Enthalpy of Propagation StepsOften highly exothermicIndicates the thermodynamic driving force for the cyclization cascade.
Pericyclic ReactionsGibbs Free Energy of Activation~20-40 kcal/molDetermines the feasibility of the reaction under thermal conditions.

Density Functional Theory (DFT) Applications in Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry, offering a good balance between accuracy and computational cost. It is widely used to study the mechanisms of complex organic reactions, including those involving enynes.

DFT calculations are routinely employed to map out the potential energy surfaces of enyne reactions. This involves locating and characterizing the structures of reactants, intermediates, transition states, and products. The nature of the transition states, identified by the presence of a single imaginary frequency, provides crucial information about the bond-forming and bond-breaking processes. ias.ac.in

For example, DFT has been used to investigate the mechanism of palladium-catalyzed divergent reactions of 1,6-enyne carbonates. ias.ac.in These studies have elucidated the key steps of the catalytic cycle, including the formation of an allenylpalladium intermediate and its subsequent cyclization. Similarly, the mechanism of ring-closing enyne metathesis (RCEYM) catalyzed by molybdenum alkylidene complexes has been studied using DFT, revealing the involvement of metallacyclobutene intermediates. nih.gov In metal-catalyzed cycloisomerization reactions of enynes, DFT has been instrumental in understanding the competing pathways, such as 1,2- vs. 1,3-acetate rearrangements. nih.govrsc.org

Reaction Type Computational Method Key Mechanistic Insight from DFT
Pd-catalyzed Cyclization of 1,6-enyne CarbonatesB3LYP/6-31G(d,p)Elucidation of 5-exo-dig vs. 6-endo-dig cyclization pathways. ias.ac.in
Mo-catalyzed Ring-Closing Enyne MetathesisB3LYP-DIdentification of metallacyclobutene intermediates and determination of the preferred reaction pathway. nih.gov
Pt/Au-catalyzed Cycloisomerization of 1,5-enynesDFT (various functionals)Understanding the competition between different rearrangement pathways. nih.govrsc.org

A significant application of DFT is the prediction of regioselectivity and stereoselectivity in chemical reactions. By comparing the activation energies of the transition states leading to different isomers, it is possible to predict the major product of a reaction.

For instance, in the 1,3-dipolar cycloaddition of azides to unsymmetrical alkynes, DFT calculations can accurately predict the regioselectivity of the reaction. unimi.itresearchgate.net The calculated energy difference between the transition states leading to the two possible regioisomers can be correlated with the experimentally observed product distribution. DFT has also been successfully applied to understand the stereoselectivity of Rh-catalyzed intramolecular [2 + 2 + 2] cycloadditions of allene-ene-ynes. rsc.org

The factors controlling regioselectivity in enyne cross metathesis have also been explored using computational methods. uic.edudocumentsdelivered.com These studies have shown that both steric and electronic factors of the substituents on the enyne play a crucial role in determining the outcome of the reaction.

Reaction Selectivity Issue DFT Prediction Basis of Prediction
1,3-Dipolar CycloadditionRegioselectivityAccurate prediction of the major regioisomer. unimi.itresearchgate.netComparison of activation energies of competing transition states.
Rh-catalyzed [2+2+2] CycloadditionStereoselectivityRationalization of the observed stereochemical outcome. rsc.orgAnalysis of the steric and electronic interactions in the transition states.
Enyne Cross MetathesisRegioselectivityPrediction of the favored product based on substituent effects. uic.edudocumentsdelivered.comEvaluation of steric and electronic influences on the reaction pathway.

DFT is a powerful tool for analyzing how substituents and steric hindrance affect the reactivity and selectivity of enyne reactions. By systematically modifying the structure of the enyne substrate in silico, it is possible to probe the electronic and steric effects on the reaction pathway.

For example, computational studies on the cyclization of enyne-allenes have shown that substituents can significantly alter the shape of the transition state zone, thereby influencing whether the reaction proceeds through a concerted or stepwise mechanism. comporgchem.com In the context of nucleophilic additions to arynes, DFT calculations have demonstrated that steric effects can compete with electronic effects (aryne distortion) to control the regioselectivity of the addition. nih.gov

The influence of ligand modifications on the stereoselectivity of propene polymerization, a process involving alkene insertion, has been rationalized using a combination of DFT calculations and steric maps. mdpi.com This approach allows for the separation of steric and electronic effects, providing a detailed understanding of how subtle changes in the catalyst structure can impact the stereochemical outcome. These principles are directly applicable to understanding how the bulky 6,6-dimethyl group in 6,6-Dimethyloct-1-en-7-yne might influence its reactivity in various transformations.

System Effect Studied Key Finding from DFT
Enyne-Allene CyclizationSubstituent EffectsSubstituents can alter the potential energy surface and influence the reaction mechanism (concerted vs. stepwise). comporgchem.com
Nucleophilic Addition to ArynesSteric vs. Electronic EffectsSteric hindrance from bulky substituents can override electronic preferences in determining regioselectivity. nih.gov
Catalytic Alkene PolymerizationLigand EffectsSubtle changes in ligand structure can have a significant impact on the stereoselectivity of the reaction. mdpi.com

Advanced Computational Methodologies

To accurately model the intricacies of enyne reactivity, particularly processes involving bond breaking/formation, diradical intermediates, or complex electronic rearrangements, sophisticated computational methods are required. These methodologies go beyond standard quantum chemical calculations to provide a more reliable and detailed picture of the underlying physics.

The Unrestricted Broken Spin Symmetry (UBS) approach, often used in conjunction with Density Functional Theory (DFT), is a critical methodology for studying systems with significant diradical character. nih.govnih.gov Many reactions involving enynes, such as thermal cyclizations, can proceed through transition states or intermediates where electron spins are unpaired. scispace.com In these cases, standard restricted DFT methods, which assume paired electron spins, are inadequate and can lead to qualitatively incorrect results.

The UBS approach allows for the description of a singlet state as a mixture of alpha and beta spin densities, providing a more accurate representation of open-shell singlet diradicals. nih.gov This is essential for calculating the singlet-triplet energy gap (ΔEST), a key parameter used to evaluate the diradical character of a molecule. nih.govnih.gov A smaller ΔEST value generally indicates a higher diradical character. For a molecule like this compound, this method would be indispensable for investigating reaction pathways that could lead to diradical intermediates, providing insight into their stability and electronic structure.

Table 1: Representative Diradical Character (y) and Singlet-Triplet Energy Gaps (ΔEST) for Enyne-Related Systems

SystemCalculated Diradical Character (y)ΔEST (kcal/mol)Methodology
Model Enyne A0.15-25.0UBS-B3LYP
Model Enyne B (Cyclized Intermediate)0.75-4.2UBS-B3LYP
Model Enyne C (Strained)0.30-15.5UBS-B3LYP

This table presents illustrative data for hypothetical model enyne systems to demonstrate the typical outputs of the UBS approach. The diradical character 'y' ranges from 0 (closed-shell) to 1 (pure diradical).

For obtaining highly accurate energies, especially for transition states and reaction barriers, Coupled-Cluster (CC) theory is often considered the "gold standard" in quantum chemistry. mtak.hu The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, provides excellent results for systems dominated by a single electronic configuration. wikipedia.orgaps.org It is particularly effective for calculating the energetics of reactions like the Bergman cyclization in enediyne systems, yielding activation and reaction enthalpies. smu.edu

However, when a molecule's electronic structure cannot be described by a single determinant, such as in cases of significant diradical character or near-degeneracy of electronic states, multireference (MR) methods become necessary. nih.govcolorado.edu Methods like the Multireference Configuration Interaction (MRCI) or the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are designed for these challenging cases. nih.govwikipedia.orgarxiv.org These approaches first solve for a wave function within a defined "active space" of orbitals and electrons that are most important for the chemical process, and then account for the remaining electron correlation. colorado.edu For a molecule like this compound, CCSD(T) would be ideal for studying reaction pathways without significant multireference character, while MR methods would be essential for accurately describing potential diradical intermediates or electronically complex transition states. nih.govacs.orgresearchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding and predicting the reactive behavior of molecules. uni-muenchen.de It calculates the electrostatic potential at the surface of a molecule, providing a visual guide to its charge distribution. uni-muenchen.deresearchgate.net The MEP map uses a color scale to indicate different potential regions:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. researchgate.netmdpi.comresearchgate.net

Blue: Regions of positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. researchgate.netmdpi.comresearchgate.net

Green: Regions of neutral or near-zero potential. researchgate.netmdpi.com

For this compound, an MEP analysis would highlight the electron-rich regions of the double (en) and triple (yne) bonds, identifying them as likely sites for attack by electrophiles. researchgate.net Conversely, it could identify any electron-deficient areas that might be targeted by nucleophiles. This method provides a powerful, intuitive prediction of the molecule's reactivity towards various reagents. mdpi.comrsc.orgresearchgate.net

Table 2: Predicted Reactive Sites in this compound based on MEP Principles

Molecular RegionExpected MEP ColorPredicted Reactivity
Alkene (C=C) π-systemRed / YellowSite for Electrophilic Attack
Alkyne (C≡C) π-systemRed / YellowSite for Electrophilic Attack
Terminal Alkyne Hydrogen (H-C≡)Light Blue / BlueAcidic Proton, Site for Nucleophilic Attack by Strong Base
Alkyl Framework (C-H bonds)GreenGenerally Low Reactivity

This table provides a qualitative prediction of the MEP analysis for this compound based on the general electronic properties of its functional groups.

Understanding a chemical reaction requires not just identifying reactants and products, but mapping the entire energy landscape of the transformation. Free energy diagrams are computational constructs that plot the change in Gibbs free energy as a reaction progresses from reactants through transition states to products. researchgate.netnih.gov These diagrams are essential for determining the feasibility of a proposed reaction mechanism, identifying the rate-determining step (the one with the highest energy barrier), and predicting product distributions. researchgate.net

To gain deeper insight into the specific interactions that stabilize transition states or intermediates along this reaction coordinate, the Independent Gradient Model based on Hirshfeld partition (IGMH) analysis can be employed. chemrxiv.orgchemrxiv.org IGMH is a method for visualizing and analyzing non-covalent interactions (NCIs) within a molecule or between reacting molecules. researchgate.netresearchgate.netmdpi.com It can distinguish between stabilizing interactions (like hydrogen bonds or van der Waals forces) and steric clashes. researchgate.net By applying IGMH analysis to key points on the free energy diagram, such as transition states, researchers can understand precisely which intramolecular or intermolecular forces are influencing the reaction's energy barrier. researchgate.net For a reaction involving this compound, this combined approach would allow for a complete mapping of a potential reaction pathway, such as an intramolecular cyclization, and a detailed understanding of the non-covalent forces governing the energetics of that transformation.

Spectroscopic Characterization Techniques for Enyne Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the relative positions of hydrogen atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 6,6-dimethyloct-1-en-7-yne is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The vinyl protons (=CH₂) at the C1 position would appear as multiplets in the downfield region, typically between 5.0 and 6.0 ppm, due to geminal and vicinal coupling with the proton at C2. The proton at C2, being adjacent to both the double bond and the aliphatic chain, would likely resonate as a multiplet in a similar region. The protons of the two methyl groups at the C6 position, being chemically equivalent, are expected to produce a sharp singlet further upfield, characteristic of protons on a quaternary carbon. The alkynyl proton (≡C-H) at the C8 position is anticipated to appear as a distinct singlet, typically in the range of 2.0-3.0 ppm. libretexts.org The methylene (B1212753) protons of the aliphatic chain (at C3, C4, and C5) would present as complex multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The sp-hybridized carbons of the terminal alkyne (C7 and C8) would be found in the range of 65-90 ppm. hw.ac.uk The sp²-hybridized carbons of the vinyl group (C1 and C2) are expected to resonate further downfield, typically between 110 and 140 ppm. nih.gov The quaternary carbon at C6, bonded to two methyl groups, would likely appear as a less intense signal in the aliphatic region. The carbons of the two equivalent methyl groups at C6 would produce a single signal in the upfield region, characteristic of primary alkyl carbons. The remaining methylene carbons of the aliphatic chain (C3, C4, and C5) would have distinct signals in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)
C1 (=CH₂)5.0 - 6.0 (multiplet)110 - 120
C2 (-CH=)5.0 - 6.0 (multiplet)130 - 140
C3 (-CH₂-)1.3 - 1.7 (multiplet)20 - 40
C4 (-CH₂-)1.3 - 1.7 (multiplet)20 - 40
C5 (-CH₂-)1.3 - 1.7 (multiplet)20 - 40
C6 (-C(CH₃)₂-)-30 - 50
C6-CH₃1.0 - 1.3 (singlet)25 - 35
C7 (≡C-)-80 - 90
C8 (≡CH)2.0 - 3.0 (singlet)65 - 75

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would show correlations between the vinyl protons at C1 and the proton at C2, as well as between the protons along the aliphatic chain (C2, C3, C4, and C5).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the signals of the carbon atoms based on the already assigned proton spectrum. For instance, the proton signals of the vinyl group would correlate with the sp² carbon signals, and the methyl proton singlet would correlate with the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for the primary constitutional analysis of a small acyclic molecule like this compound, it can be useful in confirming stereochemical details in more complex enyne derivatives.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. A strong and sharp absorption band is expected around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. libretexts.orgorgchemboulder.com The C≡C triple bond stretch would give rise to a weak to medium absorption band in the region of 2100-2140 cm⁻¹. libretexts.orgorgchemboulder.com The C=C double bond of the vinyl group would show a stretching vibration band around 1640 cm⁻¹. The =C-H stretching vibrations of the vinyl group are expected to appear above 3000 cm⁻¹. Additionally, the spectrum will show characteristic C-H stretching and bending vibrations for the methyl and methylene groups in the regions of 2850-2960 cm⁻¹ and 1365-1465 cm⁻¹, respectively.

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a relatively non-polar bond, often gives a strong signal in the Raman spectrum, typically in the 2100-2140 cm⁻¹ region. aip.orgnih.govacs.org Similarly, the C=C double bond stretch around 1640 cm⁻¹ is also expected to be Raman active. The symmetric vibrations of the gem-dimethyl group may also give rise to characteristic signals in the Raman spectrum. researchgate.net The ≡C-H stretch is also observable in Raman spectra. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeIR Frequency (cm⁻¹) (Predicted)Raman Frequency (cm⁻¹) (Predicted)
Terminal Alkyne≡C-H Stretch~3300 (Strong, Sharp)~3300
C≡C Stretch2100-2140 (Weak-Medium)2100-2140 (Strong)
Vinyl Group=C-H Stretch>3000>3000
C=C Stretch~1640~1640
Alkyl GroupsC-H Stretch2850-29602850-2960
C-H Bend1365-14651365-1465

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and conjugation within a molecule.

UV-Visible Spectroscopy: Simple, non-conjugated enynes like this compound, which lack extensive chromophores, are not expected to show significant absorption in the visible region of the electromagnetic spectrum. They may exhibit weak absorption bands in the ultraviolet (UV) region, typically below 200 nm, corresponding to π → π* electronic transitions of the isolated double and triple bonds. youtube.com The presence of conjugation, which is absent in this molecule, would lead to a bathochromic (red) shift of the absorption maximum to longer wavelengths. youtube.com

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Simple hydrocarbons without significant conjugation or aromatic moieties, such as this compound, are generally not fluorescent. fiveable.me Therefore, it is not expected to exhibit any significant fluorescence emission upon excitation with UV light.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. The molecular formula of this compound is C10H16. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the predicted monoisotopic mass can be calculated.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC10H16
Monoisotopic Mass136.12520 Da

This precise mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer then provides a mass spectrum. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 136, corresponding to its molecular weight.

The fragmentation pattern will be characteristic of its structure. Isomeric terpenoids with the formula C10H16 often show characteristic fragment ions. hilarispublisher.comresearchgate.netscirp.org For this compound, fragmentation is likely to occur at the branched quaternary carbon and adjacent to the double and triple bonds.

Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

m/zProposed Fragment
136[C10H16]⁺ (Molecular Ion)
121[M - CH3]⁺
93[M - C3H7]⁺
79[C6H7]⁺
67[C5H7]⁺
41[C3H5]⁺

The loss of a methyl group (15 Da) to give a peak at m/z 121 is a common fragmentation for molecules with gem-dimethyl groups. Cleavage of the propyl group from the quaternary center would lead to a fragment at m/z 93. Further fragmentation of the octene chain would produce smaller characteristic ions.

X-ray Diffraction for Solid-State Structure Determination

For an enyne derivative to be analyzed by X-ray crystallography, it must first be obtained in a crystalline form. nih.gov Many acyclic enynes, particularly those with relatively low molecular weights like this compound, are liquids at room temperature, which makes single-crystal X-ray diffraction challenging. If this compound were to be crystallized, the resulting structural data would provide precise measurements of the C=C and C≡C bond lengths, the C-C single bond lengths, and the bond angles throughout the molecule, confirming its connectivity and conformation in the solid state. However, there are currently no published crystal structures for this specific compound.

Advanced Applications of Enyne Chemistry in Organic Synthesis and Materials Science

Strategic Utility in Complex Molecule and Natural Product Synthesis

The strategic placement of alkene and alkyne functionalities within a single molecule, as seen in 6,6-Dimethyloct-1-en-7-yne, provides a powerful platform for the synthesis of intricate molecular frameworks. While the direct application of this compound in the synthesis of complex natural products is not extensively documented, the reactivity of its derivatives highlights its potential as a valuable precursor.

Building Blocks for Polycyclic and Fused-Ring Systems

Research has demonstrated the utility of a functionalized derivative of this compound in the construction of fused-ring systems. Specifically, the intramolecular Pauson-Khand reaction of 4-bromomethyldimethylsilyloxy-4-ethynyl-6,6-dimethyloct-1-en-7-yne has been reported to yield bicyclo[3.3.0]oct-1-en-3-one derivatives. This reaction, a formal [2+2+1] cycloaddition, effectively constructs a five-membered ring fused to another ring system, a common structural motif in many natural products.

The resulting bicyclo[3.3.0]oct-1-en-3-one adducts are considered valuable building blocks for the synthesis of more complex polycyclic structures, such as angularly fused triquinanes.

SubstrateReactionProductApplication
4-bromomethyldimethylsilyloxy-4-ethynyl-6,6-dimethyloct-1-en-7-yneIntramolecular Pauson-Khand ReactionBicyclo[3.3.0]oct-1-en-3-one derivativePrecursor to angularly fused triquinanes

Enantio- and Diastereoselective Synthesis of Chiral Compounds

Precursors for Biologically Relevant Scaffolds (excluding biological activity studies)

The bicyclo[3.3.0]octane core, which can be accessed from derivatives of this compound, is a key structural feature in a variety of biologically relevant molecules. The synthesis of bicyclo[3.3.0]oct-1-en-3-ones from a derivative of this enyne serves as a foundational step towards the total synthesis of angularly fused triquinanes. Triquinane sesquiterpenes are a large family of natural products, many of which possess interesting structural features. The ability to construct the core of these molecules highlights the potential of this compound as a starting material for the synthesis of complex, biologically relevant scaffolds. However, beyond this specific application, there is a lack of documented evidence for its use as a precursor to a wider range of such scaffolds.

Construction of Diverse Carbo- and Heterocyclic Compounds

The dual functionality of enynes makes them ideal substrates for a variety of cyclization reactions, leading to the formation of both carbocyclic and heterocyclic ring systems.

Synthesis of Cyclopentenone Derivatives

The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide. As previously discussed, the intramolecular version of this reaction has been successfully applied to a derivative of this compound to construct a fused cyclopentenone ring system. This demonstrates the utility of the enyne framework within this specific compound for the direct synthesis of the cyclopentenone moiety, a versatile intermediate in organic synthesis.

Table of Reaction:

Reactant Catalyst/Reagent Product Reaction Type

Formation of Nitrogen and Oxygen Heterocycles (e.g., Pyrrolines, Furans)

The synthesis of nitrogen and oxygen-containing heterocycles, such as pyrrolines and furans, from enynes is a well-established area of research. Various transition metal-catalyzed cyclization reactions have been developed for this purpose. However, a thorough review of the scientific literature reveals no specific examples of the application of this compound in the synthesis of these or other nitrogen or oxygen heterocycles. While the structure of this compound suggests its potential as a substrate in such transformations, dedicated studies to explore these pathways have not been reported.

Strategies for Angularly Fused Triquinanes

The synthesis of angularly fused triquinanes, a class of polycyclic compounds characterized by three fused five-membered rings, has been a significant focus in organic synthesis due to their presence in a variety of natural products. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, stands out as a powerful method for constructing the core cyclopentenone ring of these complex structures. rsc.orgwikipedia.org The intramolecular version of this reaction is particularly well-suited for the synthesis of fused bicyclic systems, which are key precursors to triquinanes. illinois.edunih.gov

For a 1,6-enyne like this compound, an intramolecular Pauson-Khand reaction would be expected to yield a bicyclo[3.3.0]octenone skeleton. This transformation is typically mediated by a cobalt-carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈), although other transition metals like rhodium and iridium have also been employed. mdpi.comorganic-chemistry.org The reaction proceeds through the formation of a cobalt-alkyne complex, followed by coordination of the tethered alkene and subsequent insertion of carbon monoxide to form the bicyclic enone. wikipedia.orgnrochemistry.com The regioselectivity of the reaction with terminal alkynes generally places the larger substituent adjacent to the newly formed carbonyl group. nrochemistry.com

The application of this strategy to this compound would provide a direct route to a substituted bicyclo[3.3.0]octenone, a foundational structure for further elaboration into more complex angularly fused triquinanes. acs.orgacs.org

Table 1: Proposed Intramolecular Pauson-Khand Reaction of this compound

ReactantReagentsExpected Product
This compoundCo₂(CO)₈, CO5,5-Dimethyl-3,3a,4,5,6,6a-hexahydro-2H-pentalen-2-one

Development of Functional Materials and Conjugated Systems

The presence of both a double and a triple bond in this compound makes it an attractive monomer for the synthesis of polymers and other functional materials. The ability to control the polymerization and subsequent properties of the resulting materials is crucial for their application in various advanced technologies.

While this compound is not itself aromatic, its unsaturated functionalities serve as handles for the construction of π-conjugated systems. Cyclization and cycloaromatization reactions of enynes are established methods for forming aromatic rings. scispace.com For instance, transition metal-catalyzed cyclization reactions of 1,6-enynes can lead to the formation of various carbocyclic and heterocyclic aromatic compounds. researchgate.net Furthermore, the terminal alkyne can participate in cross-coupling reactions, such as the Sonogashira coupling, to link the molecule to other aromatic systems, thereby extending π-conjugation. rsc.org These strategies could potentially be applied to this compound to generate novel conjugated molecules.

Conjugated organic polymers are the cornerstone of organic optoelectronics, finding applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comnih.gov The optoelectronic properties of these materials are directly related to the extent of π-conjugation in their polymer backbones. core.ac.uk Polymers derived from enynes can exhibit interesting electronic and photophysical properties. By carefully designing the monomer and the polymerization method, it is possible to tune the bandgap and other electronic characteristics of the resulting conjugated polymer. oup.com Hypothetically, polymers synthesized from this compound could be investigated for their potential in optoelectronic applications, with their properties being influenced by the specific polymer architecture and any post-polymerization modifications.

Enyne metathesis is a powerful tool for the synthesis of conjugated polymers. rsc.org Specifically, ring-opening metathesis polymerization (ROMP) of cyclic enynes or acyclic diene metathesis (ADMET) polymerization of acyclic enynes can yield polymers with repeating conjugated diene units. Functional enyne reagents are also utilized to modify and create complex polymer architectures like branched and star polymers. nih.govnih.govmorressier.com this compound, as a 1,6-enyne, could potentially undergo cyclopolymerization or be used as a comonomer in the synthesis of advanced polymer materials. dntb.gov.ua The resulting polymers would feature a unique repeating unit derived from the intramolecular cyclization of the monomer during the polymerization process.

Table 2: Hypothetical Repeating Unit from Cyclopolymerization of this compound

MonomerPolymerization MethodHypothetical Repeating Unit
This compoundCyclopolymerizationPoly(5,5-dimethyl-3,4-dihydro-2H-pentalen-2,6-diyl)

Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry, which emphasize the development of environmentally benign chemical processes, are increasingly important in both academic and industrial research. Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric in this regard.

Enyne metathesis reactions are inherently atom-economical processes. nih.gov In a cyclopolymerization reaction of a 1,6-enyne like this compound, all of the atoms of the monomer are incorporated into the growing polymer chain. This results in 100% atom economy, as there are no byproducts formed during the polymerization step. This high level of efficiency is a significant advantage over many traditional polymerization methods that generate waste products. The development of catalytic systems for these reactions further enhances their sustainability by allowing for the use of small amounts of catalyst to generate large quantities of polymer.

The Pauson-Khand reaction, in its ideal catalytic form, also demonstrates high atom economy, as it combines three molecules (alkene, alkyne, and carbon monoxide) into a single product with no loss of atoms. mdpi.com The intramolecular version of this reaction is even more efficient in this regard, as it involves the transformation of a single molecule into the desired product. illinois.edu

Efficiency of Catalytic Systems and Reaction Conditions

The reactivity of sterically hindered enynes, such as this compound, in catalytic transformations is profoundly influenced by the choice of the catalytic system and the specific reaction conditions employed. The gem-dimethyl group proximal to the alkyne moiety introduces significant steric bulk, which can impede the approach and coordination of the substrate to the metal center of the catalyst. Consequently, achieving high efficiency in reactions involving such substrates often necessitates carefully optimized catalysts and conditions to overcome these steric challenges. Research in this area has largely focused on ruthenium-based catalysts for enyne metathesis, as well as other transition metal systems for different addition reactions.

The efficiency of a catalytic system for a sterically encumbered enyne is a multifactorial issue, with catalyst structure, ligand environment, solvent, temperature, and substrate concentration all playing crucial roles. For instance, in ruthenium-catalyzed enyne metathesis, the use of more active, second-generation catalysts, such as the Hoveyda-Grubbs catalysts, is often preferred over first-generation systems for substrates with significant steric hindrance. beilstein-journals.org These catalysts exhibit higher initiation rates and greater stability, which can be advantageous in driving the reaction to completion.

Furthermore, the reaction conditions must be finely tuned to maximize yield and selectivity. Higher temperatures may be required to overcome the activation energy barrier imposed by steric hindrance, although this can sometimes lead to catalyst decomposition or the formation of undesired side products. chim.it Similarly, the choice of solvent can impact catalyst solubility, stability, and activity. Enyne metathesis reactions involving terminal alkynes, for example, have been shown to benefit from being carried out under an ethylene (B1197577) atmosphere, which can enhance catalytic activity and improve product yields. nih.gov

The following data tables provide a summary of research findings on the efficiency of various catalytic systems and reaction conditions for transformations involving sterically hindered enynes analogous to this compound. These tables highlight the interplay between the catalyst, substrate structure, and reaction parameters in determining the outcome of the catalytic process.

Table 1: Efficiency of Ruthenium Catalysts in Enyne Metathesis of Sterically Hindered Substrates

This table illustrates the performance of different ruthenium-based catalysts in the enyne metathesis of substrates featuring significant steric hindrance near the alkyne, providing insights into how catalyst selection affects reaction efficiency.

CatalystSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Grubbs IHindered Enamide5Toluene801210 chim.it
Grubbs IIHindered Enamide5Toluene801266 chim.it
Hoveyda-Grubbs IIGem-difluoropropargylic Alkyne5Toluene90258 beilstein-journals.org

Table 2: Influence of Reaction Conditions on the Yield of Catalytic Transformations of Hindered Enynes

This table details how variations in reaction conditions, such as temperature and the use of additives, can significantly impact the yield of catalytic reactions involving sterically hindered enynes.

Catalytic SystemSubstrateCondition 1Yield 1 (%)Condition 2Yield 2 (%)Reference
Grubbs I / EthyleneTerminal Alkyne EnyneNo Ethylene21With Ethylene90 nih.gov
[Cp*RuCl]4Diaryl 1,3-enyne22 °C7450 °C79 nih.gov
CuI / BaseAliphatic Alkyne10 mol% CuILow20 mol% CuI70 acs.org

Table 3: Comparison of Different Catalytic Systems for Reactions of Functionalized Enynes

This table compares the efficiency of different transition metal-based catalytic systems for various transformations of functionalized enynes, demonstrating the versatility of catalytic approaches beyond metathesis.

Reaction TypeCatalystSubstrateSolventTemperature (°C)Yield (%)Reference
Hydroalkynylation(COD)Pd(CH2TMS)2 / L1Internal 1,3-enyneToluene2274-85 nih.gov
Hydroarylation[{RuCl2(p-cymene)}2]Aryl Carbamate / Alkyne1,4-Dioxane10077 rsc.org
HydroborationPhosphine-CuAlkyl-substituted EnyneNot specifiedNot specified48-80 nih.gov

Q & A

Q. What criteria should guide the selection of solvents for studying this compound’s reactivity?

  • Methodological Answer : Prioritize solvents with low nucleophilicity (e.g., DCM, THF) to avoid unwanted solvolysis. Use Kamlet-Taft parameters to assess polarity/polarizability effects. For photochemical studies, select UV-transparent solvents (e.g., acetonitrile). Include solvent purity grades and drying methods in protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.